Cas no 611-44-9 (N-benzyl-N-ethyl-o-toluidine)
N-benzyl-N-ethyl-o-toluidine structure
Product Name:N-benzyl-N-ethyl-o-toluidine
N-benzyl-N-ethyl-o-toluidine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-N-ethyl-o-toluidine
- 1-(chloromethyl)-2-iodobenzene
- Aethyl-o-tolyl-benzylamin
- AGN-PC-003H64
- CTK1E2511
- Formamide, N-ethyl-N-(phenylmethyl)-
- N-Aethyl-N-benzyl-formamid
- N-Aethyl-N-benzyl-o-toluidin
- N-Benzyl-N-ethylformamid (anti)
- N-Benzyl-N-ethylformamid (syn)
- N-ethyl-N-benzyl-formamide
- N-ethyl-N-benzyl-o-toluidine
- SCHEMBL5406221
- NSC-8916
- DTXSID40976619
- NSC8916
- n-benzyl-n-ethyl-2-methylaniline
- 611-44-9
-
- Inchi: 1S/C16H19N/c1-3-17(13-15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3
- InChI Key: SURLPGUFELTBMY-UHFFFAOYSA-N
- SMILES: N(CC)(C1C=CC=CC=1C)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 225.15187
- Monoisotopic Mass: 225.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.02
- Boiling Point: 340.8°C at 760 mmHg
- Flash Point: 138.7°C
- Refractive Index: 1.589
- PSA: 3.24
- LogP: 4.02150
N-benzyl-N-ethyl-o-toluidine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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